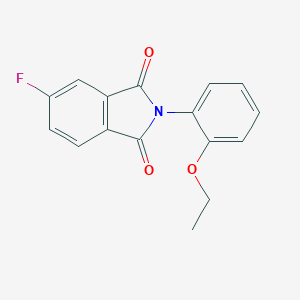![molecular formula C21H23ClN2O B258749 1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)
1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine, also known as CPDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPDP belongs to the class of piperazine derivatives, which have been extensively studied for their various pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of 1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This compound has also been shown to have an affinity for various receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its analgesic, anti-inflammatory, and antidepressant effects. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. This compound also has a high affinity for various receptors in the brain, which makes it a useful tool for studying the pharmacology of these receptors. However, there are also some limitations to using this compound in lab experiments. This compound has a relatively short half-life, which means that its effects may be short-lived. Additionally, this compound has not been extensively studied in humans, which makes it difficult to extrapolate its effects to humans.
Direcciones Futuras
There are several future directions for research on 1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine. One area of research is to further investigate the mechanism of action of this compound and its effects on various neurotransmitters and receptors in the brain. Another area of research is to investigate the potential therapeutic applications of this compound in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, future research could focus on developing new and more effective derivatives of this compound that have improved pharmacological properties.
Métodos De Síntesis
1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine can be synthesized by the reaction of 4-chloroacetophenone with 2,3-dimethylphenylpiperazine in the presence of a base. The resulting product is then treated with acryloyl chloride to obtain this compound. The overall yield of this synthesis method is around 60%.
Aplicaciones Científicas De Investigación
1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess various pharmacological activities, including analgesic, anti-inflammatory, and antidepressant effects. This compound has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propiedades
Fórmula molecular |
C21H23ClN2O |
|---|---|
Peso molecular |
354.9 g/mol |
Nombre IUPAC |
(E)-3-(4-chlorophenyl)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C21H23ClN2O/c1-16-4-3-5-20(17(16)2)23-12-14-24(15-13-23)21(25)11-8-18-6-9-19(22)10-7-18/h3-11H,12-15H2,1-2H3/b11-8+ |
Clave InChI |
LQTQWUWQGOIHOC-DHZHZOJOSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)Cl)C |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)Cl)C |
SMILES canónico |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B258672.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B258673.png)

![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)
![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)



![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)
